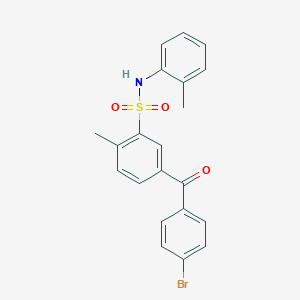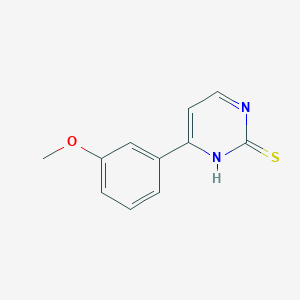![molecular formula C18H20N2O3S2 B6106607 4-({5-[1-(3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)thiomorpholine](/img/structure/B6106607.png)
4-({5-[1-(3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)thiomorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({5-[1-(3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)thiomorpholine, also known as FTTC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FTTC is a thiomorpholine derivative that contains a thienyl-carbonyl group and a pyrrolidinyl-furoyl moiety. The compound has shown promising results in various scientific studies, including its potential use as an anti-inflammatory and anti-cancer agent.
作用机制
The exact mechanism of action of 4-({5-[1-(3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)thiomorpholine is not fully understood. However, it is believed that the compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activation of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation. By inhibiting the activation of NF-κB, this compound may reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the growth and proliferation of cancer cells.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the activation of NF-κB. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer activity.
实验室实验的优点和局限性
One of the advantages of using 4-({5-[1-(3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)thiomorpholine in lab experiments is its high potency and selectivity. The compound has been shown to have significant anti-inflammatory and anti-cancer activity at low concentrations. Additionally, this compound has been shown to have good pharmacokinetic properties, which may make it a promising candidate for further development.
One of the limitations of using this compound in lab experiments is its complex synthesis method. The multi-step process involved in the synthesis of this compound may make it difficult to produce large quantities of the compound. Additionally, the high cost of the reagents and catalysts involved in the synthesis process may limit its use in large-scale experiments.
未来方向
There are several future directions for research involving 4-({5-[1-(3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)thiomorpholine. One area of interest is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use as an anti-inflammatory and anti-cancer agent.
Another area of interest is the development of novel derivatives of this compound with improved potency and selectivity. By modifying the structure of this compound, it may be possible to enhance its anti-inflammatory and anti-cancer activity, as well as improve its pharmacokinetic properties.
Conclusion:
This compound is a synthetic compound that has shown significant potential as an anti-inflammatory and anti-cancer agent. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as induce apoptosis in cancer cells. While there are some limitations to using this compound in lab experiments, its high potency and selectivity make it a promising candidate for further development. Future research involving this compound may lead to the development of novel anti-inflammatory and anti-cancer therapies.
合成方法
The synthesis of 4-({5-[1-(3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)thiomorpholine involves a multi-step process that has been described in detail in various scientific publications. The initial step involves the preparation of 2-thiophenecarboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with thiomorpholine to yield the thiomorpholine derivative. The final step involves the introduction of the pyrrolidinyl-furoyl moiety, which is achieved through a series of reactions involving various reagents and catalysts.
科学研究应用
4-({5-[1-(3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)thiomorpholine has been extensively studied for its potential applications in medicinal chemistry. The compound has shown significant anti-inflammatory activity in various in vitro and in vivo studies. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. Additionally, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of inflammation.
This compound has also shown promising results as an anti-cancer agent. The compound has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and liver cancer cells. This compound has also been shown to inhibit the growth of tumors in animal models, suggesting its potential use as a chemotherapeutic agent.
属性
IUPAC Name |
furan-3-yl-[2-[5-(thiomorpholine-4-carbonyl)thiophen-2-yl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c21-17(13-5-9-23-12-13)20-6-1-2-14(20)15-3-4-16(25-15)18(22)19-7-10-24-11-8-19/h3-5,9,12,14H,1-2,6-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDXGYBDOUZZFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=COC=C2)C3=CC=C(S3)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diethyl-4-{4-[(3-methylphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B6106528.png)
![5-(4-chlorophenyl)-8,8-dimethyl-2-(methylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6106536.png)
![(1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-piperidinyl)(6-methoxy-2-naphthyl)methanone](/img/structure/B6106544.png)

![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6106558.png)
![3,5-bis[(trifluoroacetyl)amino]benzoic acid](/img/structure/B6106565.png)
![1-(2-methylbenzyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6106572.png)
![4-benzyl-1-[4-(1-piperidinylcarbonyl)benzyl]piperidine](/img/structure/B6106573.png)
![N-(3-chloro-4-fluorophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B6106597.png)
![4-{4-[(3-anilino-1-piperidinyl)methyl]phenyl}-3-butyn-1-ol](/img/structure/B6106601.png)

![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyphenyl)-2-methylpiperazine](/img/structure/B6106629.png)

![N-[2-(acetylamino)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6106642.png)